Latrunculol B

Description

Contextualization within Marine Natural Products Chemistry and Biology

Latrunculol B is a member of the latrunculin family, a notable group of macrolide toxins derived from marine sponges. ontosight.ainih.gov These natural products are of significant interest in marine chemistry and biology due to their potent biological activities. This compound, specifically, is classified as a Type 1a latrunculin analog, characterized by a distinct macrocyclic ring structure. vulcanchem.com It is a macrolide consisting of a 14-membered bicyclic lactone attached to a 2-thiazolidinone (B52157) moiety. nih.gov

The latrunculins originate from sponges such as those of the genus Negombata (formerly Latrunculia) and Cacospongia. nih.govwikipedia.org The discovery of various latrunculin analogs, including this compound, in different and taxonomically unrelated sponge species highlights the chemical diversity and ecological significance of these compounds within marine ecosystems. nih.govvulcanchem.com These compounds are products of a mixed PKS/NRPS (Polyketide Synthase/Non-Ribosomal Peptide Synthetase) biogenesis pathway. nih.gov

Historical Context of Isolation and Initial Academic Characterization

The story of the latrunculin family began around 1970 with the observation that the Red Sea sponge, Latrunculia magnifica (now Negombata magnifica), was toxic to fish. wikipedia.org This led to the isolation and characterization of the first two members, Latrunculin A and Latrunculin B. nih.govwikipedia.org

This compound was discovered and characterized more recently during a research initiative to isolate and study additional latrunculin analogs from two different sponge species, Cacospongia mycofijiensis and Negombata magnifica. nih.gov Specifically, this compound was isolated from a large Fijian sample of C. mycofijiensis collected in the year 2000. vulcanchem.com The isolation process involved dichloromethane (B109758) extraction of the sponge material, followed by purification using reversed-phase high-performance liquid chromatography (HPLC). vulcanchem.com

The structural elucidation of this compound was achieved through comprehensive spectroscopic analysis. Researchers utilized one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy to determine its complex structure. nih.gov High-resolution electrospray ionization time-of-flight mass spectrometry (HRESITOFMS) was used to confirm its molecular formula. nih.gov

Fundamental Role as a Molecular Probe in Actin Cytoskeleton Research

The latrunculin family of compounds, including this compound, are fundamentally important as molecular probes in cell biology, particularly for studying the actin cytoskeleton. ontosight.ainih.gov The actin cytoskeleton is a dynamic network of protein filaments crucial for numerous cellular functions, including maintaining cell shape, motility, and division. ontosight.aiontosight.ai

The mechanism of action for latrunculins involves the disruption of actin polymerization. tocris.com Latrunculin B, a closely related analog, functions by binding to monomeric actin (G-actin) in a 1:1 ratio, thereby preventing its assembly into filamentous actin (F-actin). wikipedia.orgtocris.comcaymanchem.com This sequestration of G-actin leads to the rapid depolymerization of existing actin filaments. caymanchem.com By disrupting the actin network, these compounds induce reversible changes in cell morphology and function. ontosight.aiwikipedia.org

This potent and specific activity makes latrunculins invaluable tools for researchers. By treating cells with compounds like this compound, scientists can investigate the specific roles of the actin cytoskeleton in various processes. Studies have utilized latrunculins to explore cell migration, cytokinesis, intracellular transport, and the mechanics of cell adhesion. ontosight.aiontosight.aimdpi.com For instance, research on mast cells and cancer cells has employed latrunculin B to demonstrate the essential role of actin structures in exocytosis and to modulate cell detachment, respectively. mdpi.comnih.gov The effects of these compounds are often reversible, allowing for the study of the recovery of the actin cytoskeleton once the compound is removed. ontosight.ai

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₅NO₇S | nih.gov |

| Molecular Weight | 469.59 g/mol | |

| HRESITOFMS | m/z 492.2025 [M+Na]⁺ | nih.gov |

| UV (MeOH) λmax | 216 nm | nih.gov |

| Source Organism | Cacospongia mycofijiensis | nih.govvulcanchem.com |

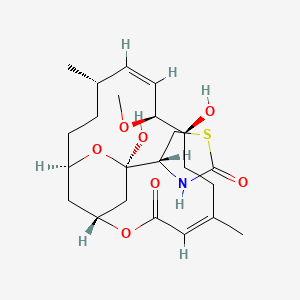

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H35NO7S |

|---|---|

Molecular Weight |

469.6 g/mol |

IUPAC Name |

(4R)-4-[(1R,4Z,8S,9S,10Z,12S,15R,17R)-8,17-dihydroxy-9-methoxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,10-dien-17-yl]-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C23H35NO7S/c1-14-4-7-16-11-17(12-23(28,31-16)20-13-32-22(27)24-20)30-21(26)10-15(2)5-8-18(25)19(29-3)9-6-14/h6,9-10,14,16-20,25,28H,4-5,7-8,11-13H2,1-3H3,(H,24,27)/b9-6-,15-10-/t14-,16+,17+,18-,19-,20-,23+/m0/s1 |

InChI Key |

OIRNCQGGSINBCB-QFSORZBASA-N |

Isomeric SMILES |

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC[C@@H]([C@H](/C=C1)OC)O)/C |

Canonical SMILES |

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC(C(C=C1)OC)O)C |

Origin of Product |

United States |

Biological Origin and Sustainable Sourcing for Research

Identification of Natural Producer Organisms

Latrunculol B is a marine natural product belonging to the latrunculin family of toxins. wikipedia.org These compounds were first discovered in sponges of the genus Latrunculia, from which their name is derived. wikipedia.org However, the primary source of this compound and its analogs is now recognized as sponges within the genus Negombata. wikipedia.orgnih.gov

Initially, this compound was isolated from the Red Sea sponge, which was first identified as Latrunculia magnifica and later reclassified as Negombata magnifica. nih.govncats.io This sponge is a notable producer of various bioactive macrolides, including latrunculin A and latrunculin B. researchgate.net Further research has led to the isolation of several other latrunculin analogs from Negombata species, such as Negombata corticata. mdpi.comnih.gov

Interestingly, studies have revealed a fascinating distinction in the production of latrunculins within what was thought to be a single species. It has been discovered that what was once considered a single species, Negombata magnifica, is actually two distinct species. One species, which retains the name N. magnifica, primarily produces Latrunculin B, while the newly identified species, Negombata rotundata sp. nov., mainly produces Latrunculin A. researchgate.net This finding clarifies previous observations where different specimens of "N. magnifica" contained either Latrunculin A or B, a variation now attributed to species-specific production rather than environmental factors. researchgate.net

In addition to Negombata, latrunculin analogs have also been isolated from the taxonomically unrelated sponge Cacospongia mycofijiensis. nih.govacs.org This indicates that the biosynthetic capability to produce these complex molecules is not limited to a single lineage of sponges.

The geographical distribution of the sponges that produce this compound is primarily concentrated in specific marine environments. The genus Latrunculia is found predominantly in the cold water regions of both the Northern and Southern Hemispheres, with significant species diversity around South Africa, New Zealand, Antarctica, and has also been identified in the North Pacific. researchgate.net

However, the most well-documented source of this compound, the sponge Negombata magnifica, is abundantly found in the Red Sea, particularly in the Gulf of Aqaba and the Gulf of Suez. wikipedia.orgncats.ioresearchgate.net Specifically, specimens from the Gulf of Aqaba have been noted to contain only latrunculin B. wikipedia.orgulpgc.es Negombata corticata, another producer of latrunculin-related compounds, is also found in the Red Sea. mdpi.com The newly distinguished Negombata rotundata, which produces Latrunculin A, coexists with N. magnifica in the Gulf of Aqaba. researchgate.net

The presence of latrunculin-producing sponges extends to other regions as well. For instance, Cacospongia mycofijiensis, another source of latrunculins, has been collected from locations such as Papua New Guinea. nih.govacs.org

| Sponge Genus/Species | Known Location(s) | Primary Latrunculin Produced |

| Negombata magnifica | Red Sea (Gulf of Aqaba, Gulf of Suez) | Latrunculin B |

| Negombata rotundata | Red Sea (Gulf of Aqaba) | Latrunculin A |

| Negombata corticata | Red Sea | Latrunculin Analogs |

| Latrunculia spp. | Southern Hemisphere (South Africa, New Zealand, Antarctica), North Pacific | Various Latrunculins |

| Cacospongia mycofijiensis | Papua New Guinea | Latrunculin Analogs |

Cultivation and Aquaculture Strategies for Research Material Production

The low natural abundance of many sponge-derived bioactive compounds, including this compound, presents a significant supply challenge for research and potential therapeutic development. ulpgc.esnih.gov To address this, various cultivation and aquaculture strategies have been explored to produce a sustainable supply of sponge biomass. frontiersin.org

Sea ranching, a form of in-situ cultivation, has emerged as a promising method for increasing the biomass of sponges like Negombata magnifica. ulpgc.esnih.gov This approach involves taking fragments, or "explants," from wild donor sponges and growing them in their natural marine environment. frontiersin.org

Several techniques have been tested for the sea ranching of N. magnifica. One successful method involves threading sponge fragments onto nylon lines suspended horizontally in the water column. ulpgc.esird.fr Another technique involves attaching the fragments to PVC plates, which are then mounted on plastic nets. ulpgc.esmdpi.com Studies have shown that the threading method can lead to significantly higher specific growth rates compared to attachment on nets. ulpgc.es This is possibly because the nets are more prone to fouling by other marine organisms, which can compete for resources and reduce water flow to the sponges. ulpgc.esfrontiersin.org

The growth rates of ranched sponges can be substantial. For N. magnifica, explants have been observed to more than double their initial size within 177 days. ulpgc.es In a long-term study, this species demonstrated a remarkable growth rate of over 300% per year with high survival rates, making it an excellent candidate for mariculture. mdpi.com Environmental factors such as water flow are also crucial; for some Latrunculia species, stronger currents have been associated with better growth. frontiersin.orgresearchgate.net

A critical aspect of sponge aquaculture for bioactive compounds is ensuring that the cultured organisms produce the desired metabolites at concentrations comparable to or greater than their wild counterparts. Several studies have investigated this for this compound in Negombata magnifica.

Encouragingly, research has demonstrated that sea-ranched N. magnifica not only grows well but also maintains or even increases its production of this compound. In one study, sponges cultured for a year in a sea ranching system contained an average of 1.2 mg of this compound per gram of dry sponge matter. ulpgc.es This was significantly higher than the 0.35 mg/g previously reported for wild specimens. wikipedia.orgulpgc.es Another long-term cultivation experiment, lasting 18 months, found that cultured N. magnifica consistently produced this compound at concentrations similar to those found in the wild population. mdpi.com

The effect of cultivation on metabolite content can vary between sponge species and the specific compounds they produce. For some species, farmed specimens have shown higher levels of certain bioactive compounds compared to wild ones. mdpi.com Conversely, in other cases, the metabolite content in cultured sponges has been lower than in wild populations. mdpi.com These variations underscore the importance of species-specific research to optimize cultivation methods for the production of target compounds like this compound.

| Parameter | Wild N. magnifica | Sea-Renched N. magnifica |

| This compound Concentration (mg/g dry weight) | 0.35 wikipedia.orgulpgc.es | 1.2 ulpgc.es |

| Growth | Natural population dynamics | Over 300% per year in some studies mdpi.com |

| Sustainability | Harvesting is ecologically damaging nih.gov | Sustainable method for biomass production ulpgc.esfrontiersin.org |

Detailed Molecular Mechanism of Action on Actin Dynamics

Direct Interaction with Monomeric G-Actin

Latrunculol B exerts its effects by directly binding to G-actin, thereby sequestering these monomers and preventing their incorporation into growing actin filaments. biorxiv.orgcaymanchem.comcaymanchem.com

Stoichiometric Binding Characteristics (1:1 Ratio)

This compound binds to monomeric G-actin in a 1:1 stoichiometric ratio. caymanchem.comcaymanchem.comwikipedia.orgtocris.comabcam.com This one-to-one interaction is a key feature of its mechanism, ensuring the efficient sequestration of actin monomers. biorxiv.orgcaymanchem.com The equilibrium dissociation constant (Kd) for the binding of this compound to maize pollen actin has been determined to be 74 nM, indicating a high-affinity interaction. nih.gov Another study reports a Kd of 60 nM for its binding to monomeric actin. caymanchem.comcaymanchem.com

Localization of Binding Site within Actin Subdomains (e.g., Nucleotide Binding Cleft, Subdomains 2 and 4)

The binding site for this compound on the G-actin monomer is located within the nucleotide-binding cleft, specifically between subdomains 2 and 4. nih.govbiorxiv.org This strategic positioning is critical to its inhibitory function. nih.gov The thiazolidinone core and hemiacetal groups of this compound engage in hydrogen bonding with the actin protein, while the lipophilic macrocycle is primarily involved in hydrophobic interactions. nih.gov This binding site is distinct from that of other actin-binding toxins like cytochalasins, which bind to the barbed end of actin filaments. nih.gov

Conformational Changes Induced by Ligand Binding

The binding of this compound to G-actin induces conformational changes that are pivotal to its inhibitory effect. nih.gov By occupying the cleft between subdomains 2 and 4, this compound prevents the conformational twist that is essential for the incorporation of ATP-bound G-actin into a growing F-actin filament. nih.gov This sequestration of actin monomers in an assembly-incompetent state is the primary mechanism by which this compound disrupts actin dynamics. biorxiv.orgnih.gov

Inhibition of Actin Polymerization and Filament Assembly

The direct interaction and subsequent conformational changes induced by this compound in G-actin culminate in the potent inhibition of actin polymerization and the disruption of filament assembly. ontosight.aimedchemexpress.comontosight.ai

Disruption of Filament Elongation and Nucleation

By sequestering G-actin monomers, this compound effectively reduces the pool of available subunits for filament elongation. biorxiv.orgwikipedia.org This leads to a dose-dependent depolymerization of F-actin. nih.gov The prevention of monomer incorporation into filaments disrupts both the nucleation of new filaments and the elongation of existing ones. biorxiv.orgwikipedia.orgnih.gov

Differentiation from Other Actin-Interfering Compounds

This compound is a member of the latrunculin family of macrolides, which are potent inhibitors of actin polymerization. ontosight.aiadipogen.com Its mechanism of action, while focused on the disruption of the actin cytoskeleton, is distinct from other classes of actin-interfering compounds. A detailed comparison with the widely studied cytochalasin class of agents reveals significant differences in their molecular interactions and subsequent cellular effects.

Comparative Analysis with Cytochalasin-Class Agents

This compound and cytochalasins, such as Cytochalasin D, both lead to the depolymerization of the actin cytoskeleton and interfere with cellular processes dependent on actin dynamics. wikipedia.orgresearchgate.net However, they achieve this through fundamentally different mechanisms. This compound acts by directly binding to monomeric actin (G-actin), effectively removing these subunits from the pool available for polymerization. adipogen.comwikipedia.orgnih.gov In contrast, Cytochalasin D binds to the fast-growing "barbed" or plus-end of existing actin filaments (F-actin), which prevents the addition of new actin monomers and thereby caps (B75204) the filament. wikipedia.orgnih.govnih.gov

Research indicates that latrunculins are often more potent than cytochalasins. For instance, Latrunculin A, a closely related compound, induces complete cell rounding at concentrations 10 to 20 times lower than those required for maximum effect with Cytochalasin D. nih.gov Studies comparing this compound and Cytochalasin D directly have shown that this compound operates within a much narrower effective concentration range (approximately 20 nM to 200 nM) to disrupt the actin cytoskeleton, whereas Cytochalasin D shows effects over a broader range (approximately 200 pM to 2 µM). researchgate.netnih.gov

Another distinguishing factor is the stability and duration of their effects in cell culture. The effects of this compound can be transient, as the compound may be gradually inactivated by components in serum. nih.gov Conversely, the cellular effects of Cytochalasin D tend to progress over time in its continued presence. nih.gov

Table 1: Comparative Properties of this compound and Cytochalasin D

| Feature | This compound | Cytochalasin D |

| Source | Marine Sponge (Latrunculia magnifica) ontosight.ainih.gov | Fungal Alkaloid wikipedia.org |

| Primary Target | Monomeric G-actin adipogen.comwikipedia.org | Barbed (+) end of F-actin filaments wikipedia.orgnih.gov |

| Primary Mechanism | Sequesters G-actin, preventing polymerization wikipedia.orgoertner.com | Caps filament ends, blocking elongation wikipedia.orgoertner.com |

| Effective Concentration | Narrower range (e.g., 20 nM - 200 nM) researchgate.netnih.gov | Broader range (e.g., 200 pM - 2 µM) researchgate.netnih.gov |

| Cellular Effect Duration | Can be transient; inactivated by serum nih.gov | Effects progress over time nih.gov |

Distinct Molecular Binding Modes and Cellular Outcomes

The unique molecular targets of this compound and Cytochalasin D dictate their different binding modes and the resulting cellular consequences.

Molecular Binding Mode: this compound binds to G-actin monomers with a 1:1 stoichiometry. wikipedia.org The binding site is located in the nucleotide-binding cleft, a crucial region situated between subdomains 2 and 4 of the actin monomer. nih.govoertner.combiorxiv.org This interaction is thought to prevent the essential conformational changes that must occur for an ATP-bound G-actin monomer to be incorporated into a growing filament. nih.govoertner.com

Cytochalasin D, on the other hand, does not primarily interact with the G-actin pool. Its binding site is at the terminal end of the actin polymer. By attaching to the barbed end of the F-actin filament, it physically obstructs the binding of incoming G-actin monomers, effectively halting filament growth at that end. wikipedia.orgnih.gov

Cellular Outcomes: While both compounds disrupt the actin cytoskeleton, the resulting morphological changes in cells are reported to be "strikingly different". nih.gov Treatment with this compound leads to a rapid disassembly of the existing actin network because it starves the system of the monomers needed to balance the natural, ongoing depolymerization from the filament's "pointed" or minus-end. nih.gov At higher concentrations, this can result in the replacement of long actin filaments with large, focal aggregates of F-actin. researchgate.net

In contrast, the cellular response to Cytochalasin D involves not only the prevention of new polymerization but also the reorganization of existing filaments. Because Cytochalasin D caps filaments without necessarily causing their immediate disassembly, the cell's own contractile machinery, driven by myosin, can pull on these now-uncapped filaments. researchgate.net This can lead to the retraction of actin filaments into distinct focal aggregates, a different morphological outcome compared to the more uniform disruption caused by this compound. researchgate.net

Table 2: Comparison of Binding Modes and Cellular Outcomes

| Attribute | This compound | Cytochalasin D |

| Binding Site | Nucleotide-binding cleft of G-actin (between subdomains 2 and 4) oertner.combiorxiv.orgnih.gov | Barbed (+) end of F-actin filaments nih.govnih.gov |

| Molecular Consequence | Prevents conformational change required for polymerization nih.govoertner.com | Physically blocks the addition of G-actin monomers to the filament wikipedia.org |

| Cellular Morphology | Rapid, widespread filament disassembly; formation of F-actin aggregates at high concentrations nih.govresearchgate.net | Capping of filaments leading to retraction into focal aggregates, often driven by myosin activity researchgate.net |

Comprehensive Cellular and Subcellular Effects in Experimental Models

Remodeling of Cellular Morphology and Adhesion Structures

The integrity of the actin cytoskeleton is paramount for maintaining cell shape and facilitating adhesion to the extracellular matrix and neighboring cells. By disrupting this network, Latrunculol B induces significant alterations in cellular morphology and adhesion structures. ontosight.ai

Treatment of cells with this compound leads to dramatic, concentration-dependent changes in cell shape. nih.gov For instance, hamster fibroblast NIL8 cells exposed to this compound undergo rounding, a visible manifestation of the collapse of the actin filament network. nih.gov This effect is a direct consequence of the depolymerization of the actin cytoskeleton, which is essential for providing structural support to the cell. ontosight.airesearchgate.net In Chinese hamster ovary (CHO) cells, treatment with this compound results in the fragmentation and scattering of F-actin throughout the cell, leading to a loss of the well-defined cytoskeletal architecture. researchgate.netresearchgate.net Similarly, in human trabecular meshwork (HTM) cells, Latrunculin A, a closely related compound, induces pronounced and reversible cell rounding and intercellular separation due to the disruption of actin filaments. nih.gov

The impact of this compound on cytoskeletal architecture is not always a simple disassembly. In some contexts, it can lead to the formation of actin aggregates. researchgate.net For example, at higher concentrations, this compound causes the disruption of long actin filaments and their replacement with large focal aggregates of F-actin. researchgate.net This indicates a complex rearrangement of actin dynamics beyond simple depolymerization.

| Cell Type | Observed Effect on Cell Shape and Cytoskeleton | Reference |

| Hamster Fibroblast (NIL8) | Concentration-dependent changes in cell shape, including rounding. | nih.gov |

| Chinese Hamster Ovary (CHO) | Fragmentation and scattering of F-actin, loss of defined cytoskeletal architecture. | researchgate.netresearchgate.net |

| Human Trabecular Meshwork (HTM) | Pronounced, reversible cell rounding and intercellular separation. | nih.gov |

| Various | Disruption of long actin filaments and formation of large focal F-actin aggregates at higher concentrations. | researchgate.net |

Disruption of Cell Motility and Migration Processes

Cell motility is a complex process that relies heavily on the dynamic remodeling of the actin cytoskeleton to drive membrane protrusion, adhesion, and contraction. By interfering with actin polymerization, this compound effectively inhibits these fundamental processes. ontosight.aiontosight.ai

Filopodia are thin, finger-like protrusions rich in actin filaments that cells use to probe their environment. researchgate.netusp.br The formation and extension of these structures are critically dependent on actin polymerization. usp.br this compound has been shown to effectively inhibit the formation of filopodia. researchgate.net In B16F1 cells expressing I-BAR, a protein that induces filopodia formation, treatment with this compound eliminates these thin extensions. researchgate.netplos.org At lower concentrations, this compound can induce a state of cell arborization while still inhibiting the formation of defined filopodia. researchgate.netplos.org At higher concentrations, the cells completely round up, a state incompatible with the formation of any protrusions. researchgate.netplos.org This demonstrates the direct link between actin polymerization and the ability of cells to form these exploratory structures.

| Cellular Process | Effect of this compound | Experimental Model | Reference |

| Cell Migration | Inhibition, shift from keratocyte-like to amoeboid-like motility. | Dictyostelium discoideum | elifesciences.org |

| Stretch-Induced Reorientation | Inhibition. | NIH3T3 Fibroblasts | nih.gov |

| Filopodia Formation | Inhibition of I-BAR-induced filopodia. | B16F1 Cells | researchgate.netplos.org |

Interference with Cell Cycle Progression and Cytokinesis

Cell division is a tightly regulated process that involves significant reorganization of the actin cytoskeleton, particularly during cytokinesis, the final step where the cell physically divides into two. researchgate.nete-century.us this compound's ability to disrupt actin polymerization makes it a potent inhibitor of this crucial process. ontosight.ai

This compound has been shown to induce a delay in mitotic progression. researchgate.net Specifically, it can cause a delay in the G2/M phase of the cell cycle. researchgate.net This is because a properly functioning actin cytoskeleton is essential for processes such as spindle orientation. researchgate.net Destruction of the actin cytoskeleton with this compound can lead to changes in spindle orientation and a subsequent delay in the cell cycle. researchgate.net

The most profound effect of this compound on cell division is the inhibition of cytokinesis. ontosight.ainih.gov The contractile ring, a structure composed of actin and myosin filaments that forms at the cell equator and constricts to divide the cytoplasm, is highly dependent on actin polymerization. mdpi.com By preventing the assembly of actin filaments, this compound disrupts the formation and function of the contractile ring, leading to a failure of cytokinesis. ontosight.aimdpi.com This can result in the formation of multinucleated cells. nih.gov The inhibition of cytokinesis by this compound has been observed in a variety of cell types, including mammalian LLCPK1 cells and fission yeast. mdpi.com

| Cell Cycle Stage/Process | Effect of this compound | Underlying Mechanism | Reference |

| Mitotic Progression | Delay, particularly in the G2/M phase. | Altered spindle orientation due to actin cytoskeleton disruption. | researchgate.net |

| Cytokinesis | Inhibition, leading to cytokinesis failure. | Disruption of the actin-based contractile ring formation and function. | ontosight.ainih.govmdpi.com |

Modulation of Intracellular Signaling Pathways Linked to Actin Cytoskeleton

The actin cytoskeleton is not merely a structural scaffold but also a hub for intracellular signaling, transducing mechanical cues and integrating signals from various pathways. nih.gov By altering the state of actin polymerization, this compound can modulate these signaling pathways. ontosight.ai

The Rho family of small GTPases, including Rho, Rac, and Cdc42, are key regulators of the actin cytoskeleton and are themselves influenced by its state. nih.gov Disruption of the actin cytoskeleton by this compound can impact signaling pathways downstream of these GTPases. researchgate.net For instance, in human epithelial cells, direct disruption of the actin cytoskeleton with this compound has been shown to enhance cytokine-induced inducible nitric oxide synthase (iNOS) expression, a process regulated by Rho proteins. nih.gov

Furthermore, the actin cytoskeleton plays a role in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. nih.gov In mesenchymal stem cells, the application of mechanical forces to integrins normally induces the phosphorylation of signaling molecules like ERK and AKT. nih.gov Treatment with Latrunculin A, a related compound, completely blocks the activation of ERK and AKT in response to mechanical forces, highlighting the critical role of a dynamic actin cytoskeleton in this signaling cascade. nih.gov In other contexts, actin depolymerization by this compound has been shown to potentiate the glucose-induced phosphorylation of ERK1/2 while inhibiting its mobilization to focal adhesion sites. researchgate.net This indicates a complex and context-dependent modulation of signaling pathways by the state of the actin cytoskeleton.

Influence on Cellular Mechanical Properties and Force Generation

The actin cytoskeleton is fundamental to the mechanical properties of cells, contributing to their shape, stiffness, and ability to generate and transmit forces. nih.gov this compound, by disrupting actin polymerization, significantly alters these mechanical characteristics.

Studies have demonstrated a strong correlation between the integrity of the actin cytoskeleton and the mechanical resilience of cells. nih.gov Treatment with this compound leads to a dose-dependent decrease in cellular stiffness. researchgate.net This is a direct consequence of the disassembly of the F-actin network, which is a primary load-bearing element within the cell. The reduction in stiffness is observed across a narrow but effective concentration range, typically between 20 nM and 200 nM, depending on the cell type and experimental conditions. nih.gov

Furthermore, this compound profoundly impacts the generation of contractile forces within cells. These forces, often generated by the interaction of myosin motors with actin filaments, are crucial for processes such as cell motility, matrix remodeling, and tissue morphogenesis. nih.gov By disrupting the actin filaments, this compound effectively uncouples the force-generating machinery, leading to a significant reduction in cellular contractile force. researchgate.net The effective concentration range for this effect mirrors that observed for the reduction in stiffness. nih.gov Interestingly, the presence of serum can shift the effective concentration of Latrunculin B upwards by as much as tenfold, a factor to consider in experimental design. nih.gov

The process of force generation through actin polymerization itself is a key aspect of cellular motility, enabling the protrusion of structures like lamellipodia and filopodia. aps.org this compound's inhibition of actin polymerization directly impedes this force-generating mechanism, halting such protrusions. plos.orgresearchgate.net

Specific Cellular Responses in Diverse Research Cell Lines

The effects of this compound have been characterized in a variety of cell models, revealing both conserved and cell-type-specific responses.

Hamster Fibroblasts: In cultured hamster fibroblasts, this compound induces rapid and reversible changes in cell morphology. acs.org The disruption of the actin cytoskeleton leads to the loss of stress fibers and a more rounded cellular appearance. focusbiomolecules.com Higher concentrations of this compound are required to elicit these effects compared to its analog, Latrunculin A. arvojournals.org The use of Chinese hamster lung fibroblasts (V79-4 cell line) has also been noted in studies investigating cellular responses to various compounds. nih.gov

Mouse Neuroblastoma: Cultured mouse neuroblastoma cells (Neuro-2A) also exhibit significant morphological changes upon exposure to submicromolar concentrations of this compound. acs.org These cells are often used to study neurite outgrowth, a process heavily dependent on actin dynamics. nih.gov The disruption of microfilaments by this compound interferes with this process. acs.org Chimeric mouse models with human neuroblastoma genes are also being developed to study the disease in an immune-competent setting. childrenshospital.org

Corneal Fibroblasts: Research on rabbit corneal fibroblasts has shown that this compound can modulate their transformation into myofibroblasts, a key process in corneal wound healing and fibrosis. nih.govnih.gov This transformation is often induced by transforming growth factor-beta 1 (TGF-β1) and is characterized by the expression of α-smooth muscle actin (α-SMA). arvojournals.org Treatment with this compound has been found to significantly decrease the expression of α-SMA at both the mRNA and protein levels, particularly on substrates of intermediate stiffness. nih.govnih.govarvojournals.org This suggests that this compound could potentially modulate the fibrotic response in the cornea by influencing the mechanical environment and cellular differentiation. arvojournals.org

| Cell Line | Key Findings with this compound | References |

|---|---|---|

| Hamster Fibroblasts | Induces reversible morphological changes and disruption of stress fibers. | acs.orgfocusbiomolecules.comarvojournals.org |

| Mouse Neuroblastoma (Neuro-2A) | Causes rapid morphological alterations and disrupts microfilament organization, interfering with neurite outgrowth. | acs.orgnih.gov |

| Rabbit Corneal Fibroblasts | Modulates myofibroblast transformation by decreasing α-smooth muscle actin (α-SMA) expression, especially on intermediate stiffness substrates. | nih.govnih.govarvojournals.org |

Budding Yeast (Saccharomyces cerevisiae): In the budding yeast, a model organism for studying fundamental eukaryotic processes, the actin cytoskeleton is crucial for cell polarity, bud emergence, and cytokinesis. nih.govfrontiersin.org While some actin-disrupting drugs have no effect on yeast growth, Latrunculin A, a close relative of this compound, has been shown to be a potent inhibitor of actin function. nih.gov By inference, this compound would have similar, though potentially less potent, effects. Disruption of the actin cytoskeleton in yeast leads to a failure in bud formation and activates the morphogenesis checkpoint, causing a cell cycle arrest. frontiersin.org Studies using photoswitchable versions of latrunculin have confirmed the ability to optically control actin dynamics in budding yeast. biorxiv.org The establishment and maintenance of cell polarity in yeast involves a complex interplay of proteins, and the actin cytoskeleton plays a critical role in the polarized localization of many of these components. nih.gov

| Organism | Key Findings with Latrunculin Analogs | References |

|---|---|---|

| Budding Yeast (Saccharomyces cerevisiae) | Disruption of the actin cytoskeleton by latrunculins inhibits bud emergence, activates the morphogenesis checkpoint leading to cell cycle arrest, and interferes with the establishment of cell polarity. | nih.govfrontiersin.orgbiorxiv.org |

Advanced Synthetic Strategies and Structure Activity Relationship Sar Studies

Evolution of Total Synthesis Approaches for Latrunculol B and Related Congeners

The total synthesis of this compound and its relatives has been a subject of intense research, leading to the development of elegant and efficient strategies. These approaches showcase the advancements in asymmetric synthesis and stereocontrol, as well as the application of powerful synthetic reactions.

The stereochemically dense framework of this compound presents a formidable challenge in its total synthesis, necessitating the use of sophisticated asymmetric strategies to control the configuration of its multiple stereocenters.

A notable approach involves an aldol (B89426) reaction to construct a key fragment, though this has sometimes resulted in modest diastereoselectivity. organic-chemistry.org For instance, the use of a titanium enolate in an aldol reaction yielded a 2:1 mixture of diastereomers. organic-chemistry.org To address such challenges, alternative strategies have been developed. One such strategy employs a Krische asymmetric allylation, an aldol reaction with 1,5-anti stereocontrol, and a Tishchenko-Evans reduction to establish crucial stereogenic centers. nih.gov

In the synthesis of the related congener, (+)-18-epi-latrunculol A, a diastereoselective, acid-mediated δ-hydroxy enone cyclization/equilibration sequence was a key step in establishing the desired stereochemistry. nih.govfigshare.com This highlights the importance of carefully chosen reaction conditions to guide the formation of the thermodynamically favored diastereomer.

The table below summarizes some of the key asymmetric reactions employed in the synthesis of this compound and its congeners.

| Reaction | Purpose | Key Features | Reference(s) |

| Asymmetric Krische Allylation | Installation of key stereogenic centers | Stereoselective | nih.gov |

| Aldol Reaction | Carbon-carbon bond formation | 1,5-anti stereocontrol | organic-chemistry.orgnih.gov |

| Tishchenko-Evans Reduction | Stereoselective reduction | nih.gov | |

| Acid-mediated δ-hydroxy enone cyclization | Diastereoselective cyclization | nih.govfigshare.com |

The retrosynthetic analysis of this compound and its analogues reveals several key disconnections that have guided the synthetic planning. A common strategy involves disconnecting the macrocycle at the ester linkage and the side chain from the pyran core.

Key Reactions:

Alkyne Metathesis: Ring-closing alkyne metathesis (RCAM) has proven to be a powerful tool for the construction of the macrocyclic core of latrunculins. nih.govnih.gov This reaction, followed by a Lindlar hydrogenation, allows for the stereoselective formation of the cis,trans-diene system present in the natural product. organic-chemistry.org

Cross-Metathesis: Functional-group-tolerant cross-metathesis has been utilized to construct key fragments of the molecule, such as the enone cyclization precursor in the synthesis of (+)-18-epi-latrunculol A. nih.govacs.org

Carreira Alkynylation: This mild and efficient reaction has been employed to unite the northern and southern hemisphere fragments of the molecule. nih.govfigshare.com

Mitsunobu Macrolactonization: A late-stage Mitsunobu reaction has been successfully used to close the 16-membered macrolactone ring. nih.govfigshare.comnih.gov

Aldol Reactions: As mentioned previously, aldol reactions are crucial for building the carbon skeleton and setting key stereocenters. organic-chemistry.orgnih.gov

The following table outlines some of the pivotal reactions and their roles in the total synthesis of this compound and its analogues.

| Reaction | Purpose | Catalyst/Reagent | Reference(s) |

| Ring-Closing Alkyne Metathesis (RCAM) | Macrocycle formation | Molybdenum alkylidyne complex | nih.gov |

| Lindlar Hydrogenation | Alkyne to cis-alkene reduction | Lindlar catalyst | organic-chemistry.org |

| Cross-Metathesis | Fragment coupling | Hoveyda-Grubbs' II catalyst | nih.gov |

| Carreira Alkynylation | Uniting molecular fragments | nih.govfigshare.comnih.gov | |

| Mitsunobu Macrolactonization | Macrolide ring closure | nih.govfigshare.comnih.gov |

Rational Design and Preparation of this compound Analogues

The total synthesis of this compound has not only provided access to the natural product itself but has also enabled the rational design and synthesis of a variety of analogues. These efforts are aimed at understanding the SAR of the latrunculin family and developing new compounds with improved or novel biological activities.

The concept of "diverted total synthesis" has been effectively applied to the latrunculin family. nih.govnih.gov This strategy involves deliberately modifying the established total synthesis route to introduce structural variations in a focused library of "latrunculin-like" compounds. nih.gov By making specific changes to the building blocks or reaction pathways, researchers can efficiently generate analogues with modifications in all characteristic structural elements of the natural product. nih.gov

This approach has led to the discovery that certain modifications can even enhance biological activity. For example, an analogue with a relaxed macrocyclic backbone was found to surpass this compound in its effect on actin. nih.gov Furthermore, it was demonstrated that the thiazolidinone ring, a conserved feature in natural latrunculins, could be replaced by an oxazolidinone moiety without a complete loss of function. nih.govnih.gov

A significant advancement in the SAR studies of latrunculins has been the synthesis of truncated analogues. nih.govnih.gov Based on computational modeling of the binding interactions between latrunculins and actin, it was hypothesized that a truncated core of the inhibitor could still retain the key features required for binding. nih.gov

The synthesis of these truncated analogues was achieved based on established total synthesis routes, employing key reactions such as alkene metathesis with the Hoveyda-Grubbs' II catalyst. nih.gov These truncated compounds were then subjected to preliminary SAR studies, leading to the generation of a focused set of analogues. nih.govnih.gov Remarkably, some of these truncated analogues demonstrated a significant increase in activity and selectivity against Plasmodium falciparum actin compared to this compound, highlighting their potential as leads for the development of new antimalarial agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for deciphering how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, these investigations have been crucial in understanding their interaction with actin and in guiding the design of new analogues with potentially improved or more selective properties.

Identification of Pharmacophoric Elements for Actin Binding

The biological activity of this compound is intrinsically linked to its ability to bind to monomeric globular actin (G-actin), thereby preventing its polymerization into filamentous actin (F-actin). wikipedia.org SAR studies have identified several key structural features, or pharmacophoric elements, that are essential for this interaction. Latrunculins bind to G-actin in a 1:1 stoichiometric ratio, specifically in a cleft located between subdomains II and IV, near the nucleotide-binding site. nih.govnih.gov

The interaction is multifaceted, relying on a combination of hydrogen bonds and hydrophobic contacts:

The Thiazolidinone Moiety : This heterocyclic ring is a critical pharmacophore. It engages in crucial hydrogen bonding interactions with residues in the actin binding pocket, particularly with the side chains of Asp157 and Thr186. nih.gov The nitrogen atom of the thiazolidinone ring can also form a hydrogen bond with Asp158. nih.gov

The Tetrahydropyran (THP) Ring and Hemiketal Group : The oxygen atom within the THP ring forms a hydrogen bond with Tyr70. nih.gov Furthermore, the hemiketal hydroxyl group (at C17) is vital, forming a hydrogen bond with Glu208. nih.gov Studies have shown that derivatization of this hydroxyl group leads to a reduction in binding affinity. researchgate.net The pyran ring hydroxy group has been demonstrated to be essential for both actin binding and cytotoxicity. nih.gov

The Macrolide Ring : The large macrocyclic portion of the molecule contributes significantly to binding through extensive hydrophobic interactions with the protein surface. nih.gov The integrity of this ring is important, as its opening results in a deterioration of actin binding due to a loss of these hydrophobic contacts. nih.gov

The Ester Carbonyl Group : While not universally forming hydrogen bonds across different species' actins, the ester carbonyl group of this compound can engage in hydrogen bonding with Asn17 in Plasmodium falciparum actin, a feature that has been explored for designing parasite-specific inhibitors. nih.gov

While the thiazolidinone ring is highly conserved among natural latrunculins, research has shown it can be replaced by an oxazolidinone moiety without abolishing functionality, indicating some structural flexibility is tolerated in this region. acs.orgnih.gov

Computational Modeling of Ligand-Protein Interactions

Computational modeling has become an indispensable tool for visualizing and understanding the binding of this compound to actin at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations have provided detailed insights that complement experimental SAR data. nih.gov

These computational studies often utilize the X-ray crystal structure of rabbit muscle actin co-crystallized with this compound (PDB ID: 2Q0U) as a template to build models of the ligand-protein complex. nih.gov Docking studies successfully place this compound into the G-actin ATP binding site, reproducing the binding pose observed in the crystal structure. nih.gov These models visually confirm the key hydrogen bonding and van der Waals interactions between the ligand and actin residues. nih.govnih.gov

Molecular dynamics simulations have further elucidated the dynamic nature of the interaction. An MD simulation spanning 20 nanoseconds revealed that the binding of latrunculins relies on both the hydrophobic interactions of the macrocycle and the hydrogen bonding network established by the thiazolidinone ring with Asp157 and Thr186. nih.gov The simulation also showed that this compound imparts a significant stabilizing effect on the G-actin monomer, which could effectively hinder the conformational flattening transition required for its incorporation into F-actin. nih.gov

Furthermore, computational analyses have been used to rationalize the observed activities of synthetic analogues. For instance, a "diverted total synthesis" approach yielded a designer molecule (compound 44) with a relaxed macrocyclic backbone that surpassed this compound in its effect on actin. acs.orgnih.gov Computational analysis revealed that this analogue, like the more potent Latrunculin A, exhibited a strong hydrogen-bond network and minimal ligand distortion upon binding. nih.gov In contrast, this compound showed a weaker H-bond network and greater distortion from its optimal geometry, providing a structural basis for its comparatively lower activity. nih.gov

Correlation of Structural Modifications with Biological Potency

The synthesis and biological evaluation of various this compound derivatives have established clear correlations between specific structural changes and resulting biological potency. These studies are essential for defining the limits of structural tolerance and for creating analogues with tailored activities.

Key findings from these correlational studies include:

Macrocycle Modifications : The macrocycle is crucial for activity. As established through modeling, opening the ring significantly reduces hydrophobicity and, consequently, deteriorates actin binding. nih.gov However, modifications that alter the ring's flexibility can enhance activity. A synthetic analogue with a more relaxed macrocyclic backbone was found to be more potent than this compound itself. acs.orgnih.gov

Thiazolidinone Ring Modifications : This moiety is sensitive to change. N-alkylation of the thiazolidinone nitrogen, combined with O-methylation of the hemiketal hydroxyl, resulted in analogues that were inactive and did not dock satisfactorily into the actin binding site in computational models. nih.govresearchgate.net This highlights the importance of the NH proton and the free hydroxyl group for binding. Conversely, replacing the sulfur atom of the thiazolidinone with an oxygen atom (to form an oxazolidinone) was well-tolerated, yielding functional compounds. acs.orgnih.gov

Stereochemical Changes : The stereochemistry of the molecule plays a nuanced role. Inversion of the configuration at C16 (to give 16-epi-latrunculin B) is well-accommodated, suggesting that the spatial orientation of this part of the macrocycle is not rigidly defined for binding. nih.govacs.orgnih.gov

Truncated Analogues : In an effort to create simpler, more selective compounds, truncated analogues have been developed. One study replaced the latrunculin macrocycle with a phenylthiophene group, which engaged in new hydrophobic and π-stacking interactions within the binding site of P. falciparum actin. nih.gov This modification led to compounds with a 6-fold increase in activity against the malaria parasite compared to this compound. nih.gov

The table below summarizes the effects of various structural modifications on the biological potency of this compound derivatives.

| Structural Modification | Effect on Biological Potency | Reference |

|---|---|---|

| Opening of the macrocyclic ring | Decreased activity (deteriorates actin binding) | nih.gov |

| Relaxed macrocyclic backbone | Increased activity (surpasses this compound) | acs.orgnih.gov |

| N-alkylation of the thiazolidinone ring | Decreased activity (inactive) | nih.govresearchgate.net |

| Replacement of thiazolidinone with oxazolidinone | Activity retained | acs.orgnih.gov |

| Inversion of stereochemistry at C16 | Activity retained (well-tolerated) | nih.govacs.orgnih.gov |

| Replacement of macrocycle with phenylthiophene group | Increased activity against P. falciparum | nih.gov |

| Derivatization of the C17 hemiketal hydroxyl group | Decreased activity (reduced affinity) | researchgate.netnih.gov |

Biosynthetic Pathways and Enzymatic Machinery

Proposed Biogenetic Origin from Primary Metabolites

The molecular scaffold of Latrunculol B is a hybrid structure, suggesting its origin from both fatty acid and amino acid metabolic precursors. The carbon backbone is consistent with the assembly of short-chain carboxylic acid units, characteristic of polyketide biosynthesis, while the integrated thiazolidinone moiety points to the incorporation of an amino acid.

The assembly of the polyketide portion is proposed to initiate with a starter unit, likely derived from propionyl-CoA, which would account for the methyl group at C16. The subsequent elongation of the chain involves the sequential addition of several extender units. Based on the methylation pattern of the final molecule, these extender units are likely a combination of malonyl-CoA and methylmalonyl-CoA. The diverse functional groups, including hydroxyls and double bonds, are the result of reductive modifications of β-keto groups during the chain elongation process.

The non-polyketide segment, the 2-thiazolidinone (B52157) ring, is almost certainly derived from the amino acid L-cysteine. This precursor provides the necessary nitrogen and sulfur atoms to form the heterocyclic ring system. Additionally, methyl groups present on the molecule that are not accounted for by propionate-derived extender units are likely installed by S-adenosyl methionine (SAM)-dependent methyltransferases.

Role of Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS) in Latrunculin Biosynthesis

The hybrid nature of this compound necessitates a hybrid PKS-NRPS enzymatic assembly line. Such systems are common in microorganisms for the production of complex secondary metabolites. nih.gov The biosynthesis is envisioned to be carried out by a large, multi-modular enzyme complex where each module is responsible for one cycle of chain elongation and modification.

Polyketide Synthases (PKS): The macrolide backbone of this compound is assembled by a Type I PKS system. nih.gov This type of synthase consists of multiple modules, with each module containing a set of enzymatic domains that catalyze one round of polyketide chain extension. mdpi.com The minimal domains required in a module are the Acyltransferase (AT) domain, which selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA), the Ketosynthase (KS) domain, which catalyzes the carbon-carbon bond formation via a decarboxylative Claisen condensation, and the Acyl Carrier Protein (ACP) domain, which tethers the growing polyketide chain. nih.govmdpi.com Optional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), are present in specific modules to reduce the β-keto group, generating the specific pattern of hydroxyl groups and double bonds seen in the final product.

Non-Ribosomal Peptide Synthetases (NRPS): Following the assembly of the polyketide chain, the intermediate is transferred to an NRPS module for the incorporation of the final amino acid-derived portion. youtube.com A minimal NRPS module consists of an Adenylation (A) domain, which recognizes and activates a specific amino acid (in this case, L-cysteine) as an aminoacyl-AMP intermediate, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, which covalently binds the activated amino acid via a phosphopantetheinyl arm, and a Condensation (C) domain, which catalyzes peptide bond formation. youtube.com For this compound, this machinery is responsible for adding the cysteine unit that ultimately forms the thiazolidinone ring.

Enzymatic Steps and Intermediates in Macrolide Assembly

The assembly of this compound is a sequential process occurring on a multi-enzyme complex. The proposed enzymatic steps are as follows:

Loading: The biosynthesis begins with a loading module where the starter unit, propionyl-CoA, is loaded onto the first ACP domain.

Polyketide Elongation and Processing: The starter unit is then passed to the KS domain of the first elongation module. This module's AT domain selects an extender unit (e.g., methylmalonyl-CoA), which is loaded onto the module's ACP. The KS domain catalyzes the condensation reaction, extending the chain by two carbons. The β-keto group of the newly formed chain may then be sequentially reduced by KR, DH, and ER domains, if present in that specific module. This process is repeated for each PKS module, with the growing polyketide chain being passed from one module to the next, each adding a specific extender unit and performing tailored reductive modifications.

Transfer to NRPS Machinery: After the final PKS module completes its cycle, the fully assembled polyketide chain is transferred from the PKS-ACP to the C-domain of the adjacent NRPS module.

Amino Acid Incorporation: The A-domain of the NRPS module specifically selects and activates L-cysteine. The activated cysteine is then loaded onto the T-domain.

Cyclization and Release: The C-domain of the NRPS module catalyzes the formation of an amide bond between the carboxyl group of the polyketide chain and the amino group of the cysteine. The terminal Thioesterase (TE) domain is then responsible for the final steps: catalyzing the intramolecular cyclization involving the thiol group of the cysteine residue to form the thiazolidinone ring and releasing the completed this compound molecule from the enzyme complex.

This proposed pathway highlights the coordinated and complex series of enzymatic reactions required to synthesize a molecule with the structural intricacy of this compound.

Innovative Methodological Applications in Actin Research

Utilization as a Tool for Optical Control of Actin Dynamics

The ability to control protein function with light offers remarkable spatiotemporal precision, a significant advancement over traditional pharmacological methods. Latrunculins have been at the forefront of this technology for manipulating the actin cytoskeleton.

Researchers have successfully engineered photoswitchable derivatives of latrunculin, creating powerful tools for optically controlling G-actin sequestration. nih.govbiorxiv.org A notable example is OptoLat , a light-activated actin destabilizer derived from the G-actin binding natural products, latrunculin A and B. nih.govbiologists.com The design of OptoLat was informed by the known structure-activity relationships and X-ray crystal structures of latrunculins bound to G-actin. nih.govresearchgate.net It incorporates a photoswitchable azobenzene (B91143) linker, which holds the molecule in an inactive trans-isomer configuration in the dark. biologists.com Upon irradiation with light, typically in the 390–490 nm range, the molecule converts to its active cis-isomer, which can then bind to G-actin and prevent its polymerization. nih.govbiorxiv.orgresearchgate.net This process is reversible, with OptoLat rapidly relaxing back to its inactive form in the dark, allowing for dynamic and repeatable control. biorxiv.orgnih.gov

The application of OptoLat has been demonstrated across a variety of biological systems, including human cancer cell lines, mammalian oligodendrocytes, microglia, and budding yeast. nih.govbiorxiv.org In its inactive state in the dark, OptoLat shows no discernible effect on cellular structures or functions. nih.gov However, upon light activation, it induces the depolymerization of F-actin networks, an effect comparable to that of its parent compound, Latrunculin A. nih.gov

| Property | Description | Source(s) |

| Compound | OptoLat (opto-latrunculin) | nih.govbiorxiv.org |

| Mechanism | Photoswitchable G-actin sequestration | nih.govbiologists.com |

| Inactive State | trans-isomer (in dark) | biologists.com |

| Active State | cis-isomer (upon irradiation) | biologists.com |

| Activation | Pulsed light (390-490 nm) | biorxiv.orgresearchgate.net |

| Deactivation | Rapid thermal relaxation in the dark | biorxiv.orgnih.gov |

| Effect | Reversible depolymerization of F-actin | nih.govbiologists.com |

The key advantage of photoswitchable probes like OptoLat is the ability to regulate biological processes with high spatiotemporal resolution. nih.govresearchgate.net G-actin dependent remodeling during processes like cell migration occurs on a timescale of seconds to minutes, requiring tools that can match this speed. nih.govresearchgate.net By focusing a light source, researchers can activate OptoLat in a specific subcellular region, such as the lamellipodium of a migrating cell. nih.gov This localized activation leads to a spatially confined breakdown of the actin network, allowing for the precise investigation of the role of actin dynamics in specific cellular locations and events. nih.govbiorxiv.org

Live-cell imaging experiments have demonstrated this precise control. researchgate.net For instance, local irradiation of a region of interest in the lamellipodia of migrating MDA-MB-231 cancer cells expressing an F-actin marker led to the immediate and localized disassembly of the actin network. nih.gov This control is fully reversible; the actin network can recover upon cessation of the light stimulus. biologists.com This methodology has been used to modulate actin dynamics in oligodendrocytes, reduce microglia surveillance in organotypic brain slices without affecting cell shape, and disrupt actin cables in budding yeast within minutes of exposure to light. nih.govbiologists.comresearchgate.net This precise and reversible control provides a powerful method for dissecting the role of the G-actin pool in dynamic cellular processes. nih.govresearchgate.net

Integration into High-Content and High-Throughput Screening Platforms

The role of the actin cytoskeleton in numerous physiological and disease-related processes makes it an attractive target for drug discovery and functional genomics. nih.govresearchgate.net Latrunculol B and its analogs have been integrated into high-content (HCS) and high-throughput screening (HTS) platforms to identify and characterize modulators of the cytoskeleton. tocris.comnih.gov These platforms use automated microscopy and sophisticated image analysis to generate quantitative data from thousands of perturbations. researchgate.netpurdue.edu

In one application, Latrunculin B was used as a pharmacological tool to benchmark a quantitative image analysis method for an HTS assay. nih.gov By treating cells with Latrunculin B, researchers could induce a known and reproducible disruption of the actin architecture, which was then used to validate the sensitivity of their analysis software. nih.gov Similarly, high-throughput screens have been developed to identify new plant cytoskeleton-binding proteins by expressing a fluorescently-tagged cDNA library in mammalian cells; latrunculin-mediated disruption was used as a functional validation step for candidate proteins. purdue.edunih.gov Furthermore, chemical-genetic profiling in yeast, using genome-wide deletion mutant libraries, has employed latrunculins to identify genes and pathways that are sensitive to cytoskeletal disruption. wgtn.ac.nz Such screens can reveal novel regulators of actin dynamics and cellular processes that depend on an intact cytoskeleton, such as axonal mitochondrial transport. tocris.comrndsystems.com

Application in Reconstituted Systems for Biophysical Characterization of Actin Filaments

While live-cell applications are crucial, understanding the fundamental biophysical properties of actin requires simplified, in vitro reconstituted systems. Latrunculins are frequently used in these assays to dissect the molecular-level interactions with actin. nih.govnih.gov Using purified actin, researchers can precisely control conditions to measure kinetic and thermodynamic parameters.

Total internal reflection fluorescence (TIRF) microscopy allows for the observation of single actin filaments as they polymerize and depolymerize in real-time. nih.gov Studies using this technique with Latrunculin A have provided deep insights into its mechanism. nih.govnih.gov Beyond simply sequestering G-actin monomers, it was found that Latrunculin A also accelerates the depolymerization rate at both ends of the actin filament. nih.gov This is thought to occur because latrunculin binding promotes the dissociation of inorganic phosphate (B84403) (Pi) from the terminal actin subunits, converting them to a state that dissociates more rapidly. nih.gov These assays have also been used to determine the binding affinity (dissociation constant, Kd) of latrunculin for different nucleotide-bound states of G-actin. nih.govnih.gov

| Parameter | Value | Condition | Compound | Source(s) |

| IC₅₀ | ~60 nM | in vitro actin polymerization (serum-free) | Latrunculin B | tocris.comrndsystems.com |

| IC₅₀ | ~900 nM | in vitro actin polymerization (+ calf serum) | Latrunculin B | tocris.comrndsystems.com |

| Kd | 0.1 µM | Mg-ATP-actin monomers | Latrunculin A | nih.govnih.gov |

| Kd | 0.4 µM | Mg-ADP-Pi-actin monomers | Latrunculin A | nih.govnih.gov |

| Kd | 4.7 µM | Mg-ADP-actin monomers | Latrunculin A | nih.govnih.gov |

These reconstituted systems provide a controlled environment to quantify how compounds like this compound affect specific steps in the actin polymerization and depolymerization cycle, information that is essential for accurately interpreting results from more complex cellular experiments.

Advanced Microscopy and Imaging Techniques for Visualizing Actin Remodeling

Visualizing the intricate and dynamic changes in the actin cytoskeleton following treatment with this compound requires advanced imaging techniques. frontiersin.org The choice of microscopy method depends on the specific scientific question, from observing real-time dynamics in living cells to resolving nanoscale structural details. mdpi.com

Live-Cell Fluorescence Microscopy: Techniques like confocal and wide-field fluorescence microscopy are workhorses for studying actin remodeling. nih.gov When combined with fluorescently-tagged actin or actin-binding proteins (e.g., LifeAct-GFP), they allow for the real-time visualization of actin network disassembly and recovery in living cells treated with latrunculins. biologists.comasm.org

Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy selectively illuminates a very thin section of the sample adjacent to the coverslip. nih.gov This is ideal for imaging processes at the cell-substrate interface with high signal-to-noise, such as the de novo assembly of actin clusters during recovery from latrunculin treatment or the dynamics of single actin filaments in reconstituted assays. nih.govmpi-cbg.de

Photobleaching Techniques (FRAP & FLIP): Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss in Photobleaching (FLIP) are used to measure protein dynamics and turnover. biologists.compnas.org In FRAP experiments, a region of fluorescently-labeled actin is bleached with a laser, and the rate of fluorescence recovery is measured to determine actin filament turnover. biologists.com Following treatment with this compound, FRAP analysis shows that the dynamic pool of actin is depleted, halting turnover. biologists.com

Super-Resolution and Electron Microscopy: To visualize the actin cytoskeleton at a resolution beyond the diffraction limit of light (~200-300 nm), super-resolution microscopy (SRM) and electron microscopy (EM) are employed. frontiersin.orgmdpi.com These techniques can reveal the fine ultrastructural changes in the actin network, such as filament organization and branching, that are altered by latrunculin treatment. frontiersin.org Cryo-electron tomography, in particular, can provide nanoscale 3D views of the molecular architecture of actin structures. frontiersin.org

The application of these diverse and powerful microscopy techniques is essential for fully characterizing the multifaceted effects of this compound on the actin cytoskeleton, from the level of single molecules to the entire cell.

Emerging Research Frontiers and Unresolved Questions

Elucidation of Complete Regulatory Networks Downstream of Actin Disruption

While the primary mechanism of Latrunculol B—sequestering G-actin monomers to inhibit polymerization—is well-established, a significant frontier of research lies in comprehensively mapping the complex and far-reaching regulatory networks that are consequently perturbed. The actin cytoskeleton is a central hub that integrates and transmits a vast array of cellular signals, and its disruption by this compound initiates a cascade of downstream effects that researchers are just beginning to unravel.

Current studies indicate that this compound-induced actin depolymerization significantly impacts key signaling pathways. For instance, it has been shown to inhibit the glucose-induced phosphorylation of Focal Adhesion Kinase (FAK) and paxillin, crucial components of focal adhesion signaling that link the extracellular matrix to the cytoskeleton. researchgate.net This disruption prevents the translocation of these signaling proteins to focal adhesion sites, thereby affecting cell adhesion and mechanosensing. researchgate.net In the context of cancer cell invasion, this compound can abolish the formation of TGF-β1-induced actin stress fibers and the associated accumulation of the focal adhesion protein vinculin, thereby suppressing cell adhesion and potentially influencing metastatic processes. mdpi.com

Furthermore, the consequences of actin disruption extend into the nucleus and affect genome integrity pathways. Research has demonstrated that treatment with this compound can induce the phosphorylation of histone H2AX, a sensitive marker for DNA double-strand breaks. nih.gov This DNA damage response involves the activation of the Erk (extracellular signal-regulated kinase) and p53 signaling pathways and triggers the homologous recombination (HR) repair system. nih.gov These findings suggest a critical, yet not fully understood, role for the actin cytoskeleton in maintaining genomic stability and coordinating DNA repair.

The physical organization of cellular organelles is also intricately linked to the actin cytoskeleton. Recent studies using this compound have revealed that the cortical actin network constrains the lateral motility of endoplasmic reticulum-plasma membrane (ER-PM) contact sites. researchgate.net Disruption of this actin network enhances the movement of these junctions, suggesting that this compound can be used to probe the dynamic regulation of inter-organelle communication. researchgate.net

An unresolved question is how these diverse signaling responses are integrated within the cell. The challenge lies in constructing a complete, systems-level model of the signaling architecture downstream of actin disruption. Future research will likely employ advanced proteomics, transcriptomics, and computational modeling to map these intricate networks and understand how they differ across various cell types and physiological contexts.

Exploration of Potential Actin-Independent Cellular Targets

A crucial aspect of utilizing any chemical probe is to understand its specificity. For this compound, the prevailing body of evidence points to a high degree of selectivity for actin. wikipedia.orgnih.govwikipedia.org However, the possibility of actin-independent, or "off-target," effects remains an area of active inquiry, as such knowledge is vital for the precise interpretation of experimental results.

Currently, there is limited direct evidence for significant actin-independent targets of this compound itself. Its effects on cellular processes such as motility, cytokinesis, and morphology are consistently attributed to its potent disruption of the actin cytoskeleton. mdpi.comwikipedia.org

However, research into the broader family of latrunculin-related compounds has yielded intriguing results. For example, a naturally occurring analogue, apo-latrunculin T, was found to inhibit the parasite Trypanosoma brucei without causing the characteristic disruption of microfilament assembly, suggesting a potentially novel, actin-independent mechanism of action for this specific derivative. scispace.com This finding, while not directly implicating this compound, opens the question of whether the core latrunculin scaffold can be modified to engage other cellular targets. Some patent literature also alludes to the possibility that certain derivatives may inhibit cancer cell growth through pathways independent of actin. google.com

These findings underscore a key frontier: to systematically screen this compound and its analogues against diverse protein panels to definitively identify or rule out off-target interactions. Such studies would not only solidify the interpretation of data generated using this compound as a specific actin inhibitor but could also open new avenues of research if novel, biologically relevant targets are discovered for its derivatives.

Development of Next-Generation Analogues with Enhanced Specificity and Tunability

Building on the potent biological activity of this compound, a significant research effort is focused on the design and synthesis of next-generation analogues with improved pharmacological properties. The goals are to enhance specificity, increase potency, modulate activity for specific actin isoforms (e.g., parasite vs. human), and introduce novel control mechanisms. nih.govnih.gov

Several strategies are being pursued:

Truncated and Simplified Analogues: Researchers have successfully designed and synthesized truncated versions of the latrunculin core structure. nih.gov By preserving the key pharmacophore responsible for actin binding while removing non-essential structural elements, these analogues can be easier to synthesize. Impressively, some of these truncated compounds have shown a six-fold increase in activity against Plasmodium falciparum (the malaria parasite) and a 16-fold improvement in selectivity compared to this compound, highlighting their potential as leads for anti-parasitic drug development. nih.gov

"Diverted Total Synthesis": This powerful chemical strategy allows for the creation of focused libraries of "latrunculin-like" compounds by deliberately modifying key steps in the total synthesis pathway. nih.gov This approach has generated analogues where the thiazolidinone ring, a conserved feature of the natural product, is replaced by an oxazolidinone moiety, or where the stereochemistry at key positions is inverted. nih.govpnas.org One such designer molecule, compound 44, which possesses a more relaxed macrocyclic backbone, was found to surpass Latrunculin B in its actin-disrupting effects, demonstrating that synthetic chemistry can improve upon the natural product's activity. nih.gov

Semisynthetic Modifications: Rational design has guided the semisynthesis of derivatives based on the natural Latrunculin A scaffold. By modifying the C-17 lactol hydroxyl and thiazolidinone NH groups, researchers have created analogues with altered hydrogen-bonding capabilities. nih.govgoogle.com These modifications were designed to modulate binding affinity for G-actin, and several of the resulting compounds exhibited profoundly more potent anti-invasive and cytotoxic activity against metastatic breast cancer cell lines than the parent compound. nih.gov

Photoswitchable Latrunculins: A major breakthrough in achieving tunable control is the development of photoswitchable latrunculins, such as "OptoLat". biorxiv.orgbiorxiv.org These molecules incorporate a light-sensitive chemical group (an azobenzene) into the latrunculin structure. In one isomeric state (e.g., the dark-adapted trans form), the molecule is inactive, but upon irradiation with a specific wavelength of light, it switches to an active isomer (the cis form) that binds G-actin and inhibits polymerization. biorxiv.org This process is reversible, allowing researchers to turn actin disruption on and off with high spatial and temporal precision simply by controlling illumination. This technology provides an unprecedented level of control for studying dynamic cellular processes.

The table below summarizes some of the key developments in next-generation latrunculin analogues.

| Analogue Type | Development Strategy | Key Feature/Improvement | Research Application/Potential |

| Truncated Analogues | Chemical Synthesis | Smaller, simplified core; Increased potency and selectivity for parasite actin. nih.gov | Anti-malarial drug development. nih.gov |

| Compound 44 | Diverted Total Synthesis | Relaxed macrocyclic backbone; Surpasses Latrunculin B in actin disruption. nih.gov | Advanced chemical biology probe. nih.gov |

| N-substituted Derivatives | Semisynthesis | Modified H-bonding properties; Enhanced anti-invasive and cytotoxic activity. nih.gov | Cancer therapeutic development. nih.gov |

| OptoLat | Photoswitchable Chemistry | Light-dependent, reversible control of actin binding. biorxiv.orgbiorxiv.org | High-precision spatiotemporal studies of actin dynamics. biorxiv.org |

Broader Implications for Fundamental Cell Biology and Mechanobiology Research

The ability of this compound to precisely and reversibly disrupt the actin cytoskeleton has profound implications for fundamental research, particularly in the burgeoning field of mechanobiology. Mechanobiology investigates how physical forces and changes in cell or tissue mechanics contribute to development, physiology, and disease. nih.govmdpi.com The actin cytoskeleton is the primary stress-bearing and force-generating machinery within most cells, making this compound an essential tool for dissecting its role. nanofunction.org

By using this compound, researchers can directly test the link between actin integrity and the mechanical properties of cells and tissues. Studies have shown a strong, concentration-dependent relationship between the state of actin polymerization and cellular mechanical properties like contractile force and stiffness. researchgate.netnih.gov For example, treating cells with this compound leads to a measurable decrease in their stiffness, directly demonstrating the actin network's contribution to this property. researchgate.net

Furthermore, this compound is instrumental in decoupling mechanical inputs from biochemical signaling. Cells sense mechanical forces from their environment (e.g., substrate stiffness) and transduce them into biochemical signals, a process that heavily relies on an intact actin cytoskeleton. nih.gov By disrupting actin filaments with this compound, scientists can probe which signaling pathways are dependent on this mechanical linkage. This approach has been used to show how the interplay between signaling waves and cell mechanics gives rise to different modes of cell migration. elifesciences.org

The use of latrunculins has become central to understanding:

Mechanotransduction: How cells convert mechanical stimuli into chemical signals. mdpi.com

Tissue Homeostasis: How tissues maintain their structure and function under mechanical load. nih.gov

Cell Motility: The relationship between cytoskeletal forces, cell polarity, and directed movement. elifesciences.org

Disease Progression: How changes in cell mechanics, often driven by aberrant actin dynamics, contribute to diseases like cancer. researchgate.net

In essence, this compound allows researchers to "turn off" a critical component of the cell's mechanical engine, providing invaluable insight into how that engine powers a vast range of biological functions. As research continues, this powerful molecule will undoubtedly remain at the forefront of efforts to understand the intricate dance between cellular forces and biological processes.

Q & A

Q. What methodologies are used to confirm the stereochemistry of Latrunculol B?

this compound’s stereochemistry is determined via NMR-based techniques (e.g., NOE correlations and J-coupling constants) combined with density functional theory (DFT) calculations for 13C shift validation. For example, NOEs between H-10 and H-7, along with DFT-derived % Score (95) and MAE (1.7) values, confirmed configurations at C-6 and C-7 . HRESI-TOFMS (m/z 492.2025 [M+Na]+) further validated molecular composition .

Q. What bioactivity assays are standard for evaluating this compound’s mechanism of action?